molecular formula C13H20O4S B15052224 Ethyl 3-(tert-butoxy)-4-methylbenzene-1-sulfonate

Ethyl 3-(tert-butoxy)-4-methylbenzene-1-sulfonate

Cat. No.: B15052224
M. Wt: 272.36 g/mol
InChI Key: WXEMDXLQPVTYRJ-UHFFFAOYSA-N
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Description

Ethyl 3-(tert-butoxy)-4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of an ethyl ester group, a tert-butoxy group, and a methyl group attached to a benzene ring, which is further substituted with a sulfonate group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(tert-butoxy)-4-methylbenzene-1-sulfonate typically involves the esterification of 3-(tert-butoxy)-4-methylbenzenesulfonic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(tert-butoxy)-4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonate esters.

    Reduction: Sulfinates or thiols.

    Substitution: Compounds with different functional groups replacing the tert-butoxy group.

Scientific Research Applications

Ethyl 3-(tert-butoxy)-4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonate derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals, including surfactants and detergents.

Mechanism of Action

The mechanism of action of Ethyl 3-(tert-butoxy)-4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The tert-butoxy group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methylbenzenesulfonate: Lacks the tert-butoxy group, making it less sterically hindered.

    Methyl 3-(tert-butoxy)-4-methylbenzenesulfonate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    tert-Butyl 4-methylbenzenesulfonate: Contains a tert-butyl group instead of a tert-butoxy group.

Uniqueness

Ethyl 3-(tert-butoxy)-4-methylbenzene-1-sulfonate is unique due to the presence of both the tert-butoxy and ethyl ester groups, which provide distinct steric and electronic properties. These features make it a versatile compound for various chemical reactions and applications in research and industry.

Properties

Molecular Formula

C13H20O4S

Molecular Weight

272.36 g/mol

IUPAC Name

ethyl 4-methyl-3-[(2-methylpropan-2-yl)oxy]benzenesulfonate

InChI

InChI=1S/C13H20O4S/c1-6-16-18(14,15)11-8-7-10(2)12(9-11)17-13(3,4)5/h7-9H,6H2,1-5H3

InChI Key

WXEMDXLQPVTYRJ-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=CC(=C(C=C1)C)OC(C)(C)C

Origin of Product

United States

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